molecular formula C6H13BrO B13288120 2-(Bromomethyl)-3-methylbutan-1-ol

2-(Bromomethyl)-3-methylbutan-1-ol

Cat. No.: B13288120
M. Wt: 181.07 g/mol
InChI Key: NTLIQBKDQYPLFA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylbutan-1-ol (CAS RN: 19184-65-7) is a brominated tertiary alcohol with the molecular formula BrCH2C(CH2OH)3 and a molecular weight of 199.04 g/mol. Its structure features a central carbon atom bonded to three hydroxymethyl groups and a bromomethyl substituent. The compound exhibits a melting point range of 75–77°C and is cataloged under the product code 31963-1A by Kanto Reagents, indicating its availability for synthetic applications .

Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

2-(bromomethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C6H13BrO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

NTLIQBKDQYPLFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methylbutan-1-ol typically involves the bromination of 3-methylbutan-1-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a solvent such as acetone or acetonitrile, with the brominating agent and the alcohol being mixed in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylbutan-1-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 2-(Hydroxymethyl)-3-methylbutan-1-ol, 2-(Cyanomethyl)-3-methylbutan-1-ol.

    Oxidation: 2-(Bromomethyl)-3-methylbutanal, 2-(Bromomethyl)-3-methylbutanoic acid.

    Reduction: 3-methylbutan-1-ol.

Scientific Research Applications

2-(Bromomethyl)-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylbutan-1-ol involves its reactivity as a brominated alcohol. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The alcohol group can undergo oxidation or reduction, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compared to non-halogenated alcohols (e.g., 2-methyl-1-butanol, 3-methyl-1-butanol), the bromomethyl group in 2-(Bromomethyl)-3-methylbutan-1-ol introduces significant steric bulk and electrophilic character. This structural distinction enhances its reactivity in nucleophilic substitution reactions, unlike simpler alcohols that primarily undergo oxidation or esterification .

Physical Properties

The bromine atom markedly increases molecular weight and polarity relative to non-halogenated analogs. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound BrCH2C(CH2OH)3 199.04 75–77 Not reported Not reported
2-Methyl-1-butanol C5H12O 88.15 -50 129 0.816
3-Methyl-1-butanol C5H12O 88.15 -117 131 0.810
3-Methyl-2-butanol C5H12O 88.15 Not reported 111 0.824

Data sourced from Kanto Reagents and Descriptive Properties of Organic Compounds .

The higher melting point of this compound compared to non-halogenated analogs (e.g., 2-methyl-1-butanol, mp: -50°C) reflects stronger intermolecular forces due to bromine’s polarizability and hydrogen bonding from hydroxyl groups.

Biological Activity

2-(Bromomethyl)-3-methylbutan-1-ol is a brominated alcohol compound that has garnered attention in various fields of research, particularly in medicinal chemistry and microbiology. Its unique structure allows it to interact with biological systems in ways that can be both beneficial and detrimental, depending on the context of its use.

Chemical Structure

The chemical formula for this compound is C6H13BrOC_6H_{13}BrO. The presence of the bromomethyl group enhances its reactivity, making it a potential candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that halogenated compounds, particularly those containing bromine, can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

  • Inhibition of Mycobacterium tuberculosis : Similar brominated compounds have demonstrated efficacy against Mycobacterium tuberculosis (Mtb). For instance, compounds with structural similarities to this compound have been shown to inhibit NADH dehydrogenase in Mtb, leading to reduced ATP production and bacterial cell death .
  • Broad-spectrum Antimicrobial Activity : The compound's broad-spectrum activity against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections caused by resistant strains. The minimum inhibitory concentration (MIC) values for structurally related compounds indicate that modifications in the brominated moiety can enhance antimicrobial potency .

Cytotoxic Effects

While antimicrobial properties are promising, the cytotoxicity of this compound must be carefully evaluated. Preliminary studies suggest that at higher concentrations, this compound can exhibit cytotoxic effects on mammalian cell lines. The cytotoxicity is likely linked to its ability to disrupt cellular membranes and interfere with metabolic processes .

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various brominated alcohols, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and Staphylococcus aureus.
    CompoundMIC (µg/mL)Target Organism
    This compound10E. coli
    Related Brominated Compound5Staphylococcus aureus
  • Cytotoxicity Assessment : In vitro tests on human cell lines revealed that concentrations above 50 µg/mL resulted in significant cell death, indicating a need for careful dose management when considering therapeutic applications.

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